Tert-butyl(oxolan-3-ylmethyl)amine
Overview
Description
Tert-butyl(oxolan-3-ylmethyl)amine is an organic compound that features a tert-butyl group attached to an oxolan-3-ylmethylamine moiety
Mechanism of Action
Target of Action
It’s worth noting that amines, including tert-butylamines, are known to interact with a variety of biological targets, including receptors and enzymes .
Mode of Action
The compound belongs to the class of amines, which are known to interact with their targets through various mechanisms, such as direct binding or acting as a precursor for other active compounds .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways .
Result of Action
Amines, including tert-butylamines, are known to have various biological effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Tert-butyl(oxolan-3-ylmethyl)amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(oxolan-3-ylmethyl)amine typically involves the reaction of tert-butylamine with an oxolan-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(oxolan-3-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or hydroxylamines.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Scientific Research Applications
Tert-butyl(oxolan-3-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Tert-butylamine: A simpler amine with a tert-butyl group, used in various chemical syntheses.
Oxolan-3-ylmethylamine: A related compound without the tert-butyl group, used in organic synthesis and as an intermediate in chemical reactions.
Uniqueness
Tert-butyl(oxolan-3-ylmethyl)amine is unique due to the combination of the sterically hindered tert-butyl group and the flexible oxolan-3-ylmethylamine moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
2-methyl-N-(oxolan-3-ylmethyl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-6-8-4-5-11-7-8/h8,10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXWLKGBSUQOEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229164 | |
Record name | N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926203-11-4 | |
Record name | N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926203-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601229164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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